molecular formula C5H8N4O B351326 4,6-diamino-1-methyl-2(1H)-pyrimidinone CAS No. 45742-60-7

4,6-diamino-1-methyl-2(1H)-pyrimidinone

Cat. No.: B351326
CAS No.: 45742-60-7
M. Wt: 140.14g/mol
InChI Key: LYWZEGBIVCTCHO-UHFFFAOYSA-N
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Description

4,6-diamino-1-methyl-2(1H)-pyrimidinone is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-diamino-1-methyl-2(1H)-pyrimidinone typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate amidines with formamides or other suitable reagents under controlled conditions. For instance, the reaction of 2-amino-4,6-dimethylpyrimidine with formamide can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity while minimizing by-products. This can include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. Specific details on industrial-scale production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4,6-diamino-1-methyl-2(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The amino groups at positions 4 and 6 can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

4,6-diamino-1-methyl-2(1H)-pyrimidinone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-diamino-1-methyl-2(1H)-pyrimidinone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication processes. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,6-diamino-1-methyl-2(1H)-pyrimidinone include other pyrimidine derivatives such as:

  • 2-Amino-4,6-dimethylpyrimidine
  • 4,6-Dimethyl-2-pyrimidinamine
  • 4,6-Dimethyl-2-aminopyrimidine

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of amino groups at positions 4 and 6. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and other fields .

Properties

CAS No.

45742-60-7

Molecular Formula

C5H8N4O

Molecular Weight

140.14g/mol

IUPAC Name

4,6-diamino-1-methylpyrimidin-2-one

InChI

InChI=1S/C5H8N4O/c1-9-4(7)2-3(6)8-5(9)10/h2H,7H2,1H3,(H2,6,8,10)

InChI Key

LYWZEGBIVCTCHO-UHFFFAOYSA-N

SMILES

CN1C(=CC(=NC1=O)N)N

Canonical SMILES

CN1C(=CC(=NC1=O)N)N

Origin of Product

United States

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